4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate
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Overview
Description
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thioxotetrahydropyrimidine ring and a methoxyphenyl benzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Scientific Research Applications
4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MDM2-p53 protein-protein interaction, which is crucial in regulating the p53 tumor suppressor pathway . This inhibition can lead to the activation of p53, promoting apoptosis in cancer cells. The compound’s effects are mediated through its binding to the active site of the target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar compounds include other thioxotetrahydropyrimidine derivatives and methoxyphenyl benzoate analogs. Compared to these compounds, 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties . Other similar compounds may include:
- 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy acetate
- 4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl derivatives
These compounds share some structural similarities but differ in their functional groups and overall reactivity.
Properties
Molecular Formula |
C19H14N2O5S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C19H14N2O5S/c1-25-15-10-11(9-13-16(22)20-19(27)21-17(13)23)7-8-14(15)26-18(24)12-5-3-2-4-6-12/h2-10H,1H3,(H2,20,21,22,23,27) |
InChI Key |
BNTHRZBHKUHXQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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